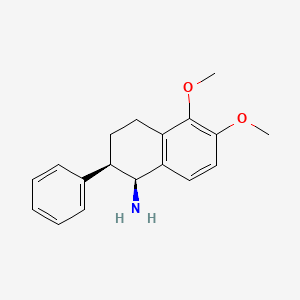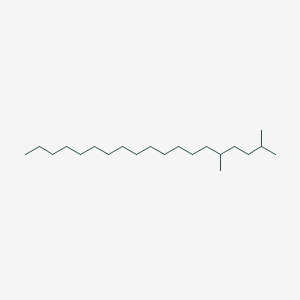
2,5-Dimethylnonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylnonadecane is a branched alkane with the molecular formula C21H44. It is a hydrocarbon compound characterized by the presence of two methyl groups attached to the fifth and second carbon atoms of a nonadecane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylnonadecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of nonadecane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced petrochemical processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylnonadecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. This reaction requires the presence of light or heat to initiate the process.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Substitution: Halogens like chlorine or bromine, often in the presence of UV light or heat.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,5-Dimethylnonadecane has several applications in scientific research, including:
Chemistry: It serves as a reference compound in the study of hydrocarbon behavior and properties.
Biology: It is used in the study of lipid metabolism and as a model compound in biochemical research.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug delivery systems.
Industry: It is utilized in the production of lubricants, surfactants, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2,5-Dimethylnonadecane is primarily related to its chemical structure and properties. As a hydrocarbon, it interacts with other molecules through van der Waals forces and hydrophobic interactions. These interactions can influence the behavior of biological membranes and other hydrophobic environments.
Comparison with Similar Compounds
- 2,3-Dimethylnonadecane
- 2,5-Dimethylhexane
Comparison: 2,5-Dimethylnonadecane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to 2,3-Dimethylnonadecane, the position of the methyl groups in this compound results in different boiling and melting points. Similarly, 2,5-Dimethylhexane, being a shorter chain alkane, exhibits distinct properties such as lower boiling and melting points.
Properties
CAS No. |
65848-38-6 |
|---|---|
Molecular Formula |
C21H44 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
2,5-dimethylnonadecane |
InChI |
InChI=1S/C21H44/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21(4)19-18-20(2)3/h20-21H,5-19H2,1-4H3 |
InChI Key |
DTGPVQYAPHWPDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


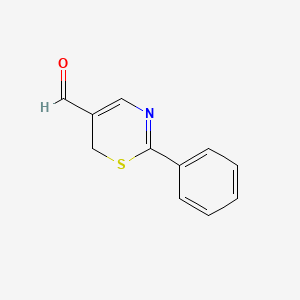
![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)




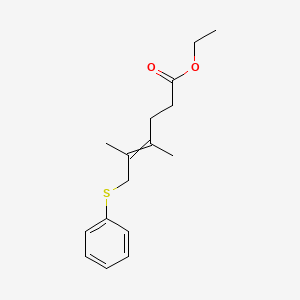
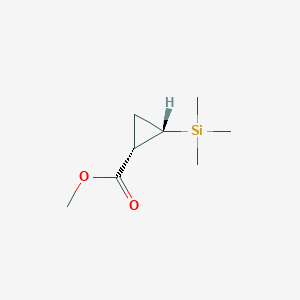
![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)
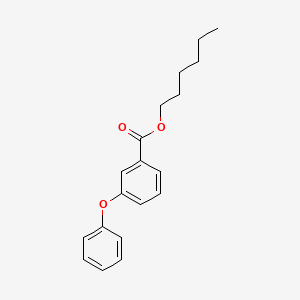
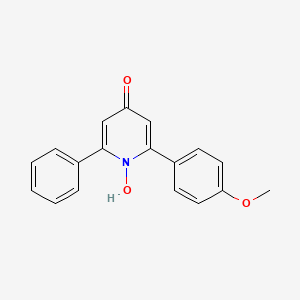
![{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14474802.png)

